N-[5-({[(4-methoxy-6-methyl-2-pyrimidinyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide
Overview
Description
N-[5-({[(4-methoxy-6-methyl-2-pyrimidinyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H20N6O4S2 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.09874549 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition for Ocular Conditions
Aminozolamide, a derivative closely related to the chemical structure specified, has been studied for its potential as a topical carbonic anhydrase inhibitor, specifically in the context of lowering intraocular pressure (IOP) in conditions like ocular hypertension and glaucoma. The effectiveness of aminozolamide, formulated in a gel vehicle, has been demonstrated in reducing IOP in both animal models and human subjects, highlighting the critical role of drug delivery systems in maximizing therapeutic efficacy (Lewis, Schoenwald, & Barfknecht, 1988); (Lewis, Schoenwald, Barfknecht, & Phelps, 1986).
Alpha 1-Blocker Applications in Benign Prostatic Hypertrophy
The compound YM617, structurally related to the chemical name provided, serves as an alpha 1-blocker and has demonstrated efficacy in treating symptoms associated with benign prostatic hypertrophy. Clinical trials have shown significant improvement in subjective symptoms and urodynamic studies, underscoring the potential of such compounds in managing obstructive and irritative symptoms related to benign prostatic hypertrophy (Kawabe, Ueno, Takimoto, Aso, & Kato, 1990).
Antidiabetic Applications
Metahexamide and glycodiazine, compounds with functional similarities to the specified chemical, have been investigated for their antidiabetic properties. These studies have explored the hypoglycemic effects of these agents, providing insights into their potential utility in managing diabetes mellitus through mechanisms akin to other sulfonylureas, emphasizing their rapid absorption and prolonged excretion profiles (Pollen, Barnes, Tanner, Stimson, & Williams, 1960); (Choi & Kreines, 1968).
Properties
IUPAC Name |
1-(4-methoxy-6-methylpyrimidin-2-yl)-3-[4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-5-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S2/c1-10-5-7-13(8-6-10)30(26,27)24-18-20-12(3)15(29-18)22-17(25)23-16-19-11(2)9-14(21-16)28-4/h5-9H,1-4H3,(H,20,24)(H2,19,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAZMHOPZZMNEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)NC(=O)NC3=NC(=CC(=N3)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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